2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate
Description
This compound features a hybrid structure combining a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an amide bond to a 4-methylpiperazine-1-carbodithioate moiety. The benzothiazole ring system is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . Structural characterization of such compounds often relies on X-ray crystallography (e.g., SHELX programs for refinement ) and computational modeling to predict interactions with biological targets .
Properties
Molecular Formula |
C16H24N4OS3 |
|---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 4-methylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C16H24N4OS3/c1-11-3-4-12-13(9-11)24-15(17-12)18-14(21)10-23-16(22)20-7-5-19(2)6-8-20/h11H,3-10H2,1-2H3,(H,17,18,21) |
InChI Key |
CTKWBKPGLCGLMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC(=S)N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate typically involves multiple steps. One common route includes the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the piperazine ring and the carbodithioate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The benzothiazole ring can bind to metal ions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using Tanimoto and Dice similarity indices, the compound was compared to analogs with shared substructures (Table 1). These metrics quantify molecular similarity by converting structures into bit vectors based on functional groups and topological features .
Table 1: Structural and Functional Comparison of Analogous Compounds
Functional and Bioactivity Insights
- Benzothiazole vs. Benzothiophene Derivatives : The target compound’s benzothiazole core differentiates it from benzothiophene analogs (e.g., ), which exhibit stronger π-π stacking interactions in kinase binding pockets. This may explain the lower Tanimoto index (0.68) despite shared piperazine and amide motifs.
- Carbodithioate vs.
Limitations of Similarity Metrics
Despite computational utility, similarity indices may fail to capture bioisosteric relationships or divergent pharmacokinetic behaviors. For example, compounds with low structural similarity (e.g., Tanimoto <0.5) can share biological targets due to 3D conformational mimicry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
